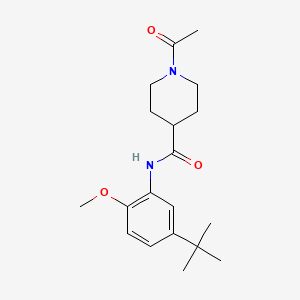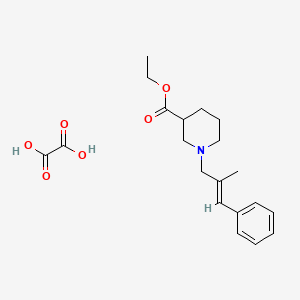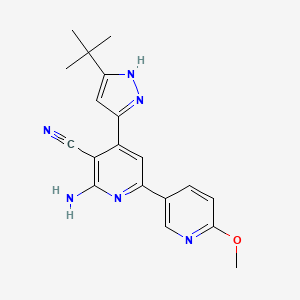![molecular formula C15H21NO2 B5335220 N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5335220.png)
N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as DMPEF, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMPEF is a synthetic compound that belongs to the class of carboxamides and has a molecular weight of 257.36 g/mol.
作用機序
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neural activity. This leads to a decrease in excitability and an increase in the threshold for seizures. This compound also modulates the activity of certain ion channels in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and sedative effects. This compound has also been shown to decrease the levels of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its analgesic and anti-inflammatory effects. Additionally, this compound has been found to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is its potential as a treatment for various medical conditions. Its low toxicity profile and well-tolerated nature make it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for research purposes. Moreover, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for further research on N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as an anesthetic and a sedative. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for wider availability. Finally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent for various medical conditions. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further research. However, its complex synthesis method and incomplete understanding of its mechanism of action may limit its development as a therapeutic agent. Further research is needed to fully explore the potential of this compound in the field of medicine.
合成法
N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized using a multistep procedure. The first step involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydrofuran in the presence of a base to yield the desired this compound compound. The final product is then purified using column chromatography to obtain a high yield of pure this compound.
科学的研究の応用
N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been studied for its potential therapeutic applications in various medical fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, it has been studied for its potential use as an anesthetic and a sedative.
特性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-6-7-11(2)13(9-10)12(3)16-15(17)14-5-4-8-18-14/h6-7,9,12,14H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYRABQDGGGWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5335162.png)

![ethyl {5-[(2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5335171.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5335178.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N,N,4-trimethylpyrimidin-2-amine](/img/structure/B5335185.png)

![(4aS*,8aR*)-1-isobutyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335199.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5335214.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5335228.png)
![2-methyl-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5335231.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)acrylonitrile](/img/structure/B5335241.png)
![N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5335253.png)

